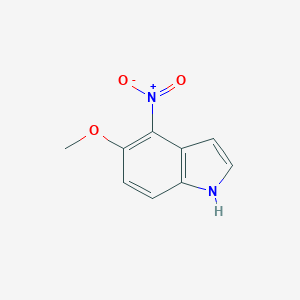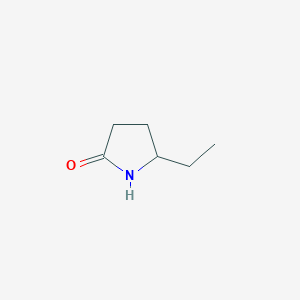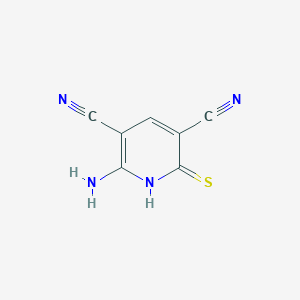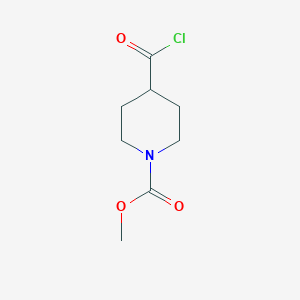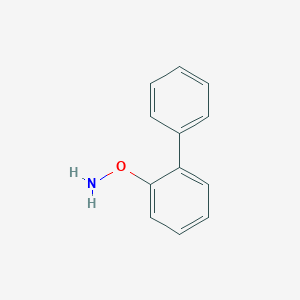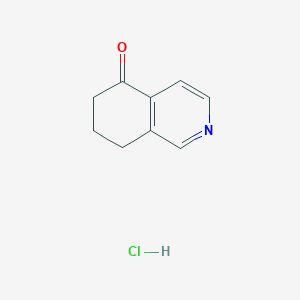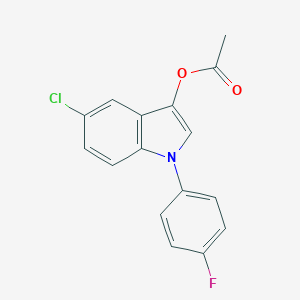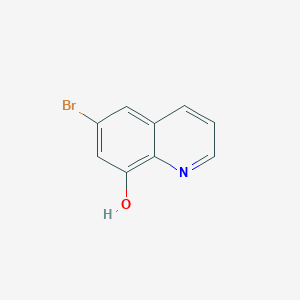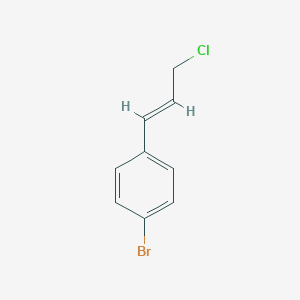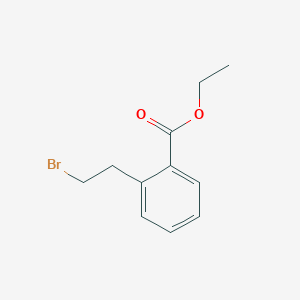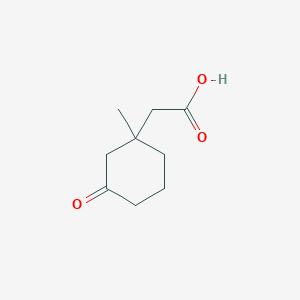
4-Thiazol-2-yl-benzaldehyde
Vue d'ensemble
Description
“4-Thiazol-2-yl-benzaldehyde” is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 190.25 . It is also known by its IUPAC name, 4-(1H-1lambda3-thiazol-2-yl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-Thiazol-2-yl-benzaldehyde” consists of a benzaldehyde group attached to a thiazole ring . The InChI code for this compound is 1S/C10H8NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7,13H .
Applications De Recherche Scientifique
Anticancer Activity
4-Thiazol-2-yl-benzaldehyde derivatives have shown promise in anticancer research. For instance, certain compounds with the thiazole moiety have demonstrated cytotoxicity against various cancer cell lines, indicating potential use in cancer treatment strategies .
Analgesic and Anti-inflammatory Uses
Some thiazole compounds exhibit significant analgesic and anti-inflammatory activities, suggesting that 4-Thiazol-2-yl-benzaldehyde could be researched for its potential in pain management and inflammation control .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, with some showing potent activity. This indicates a potential application of 4-Thiazol-2-yl-benzaldehyde in combating oxidative stress-related conditions .
Drug Design and Synthesis
The thiazole core is a significant platform in medicinal chemistry, with many clinically used anticancer medicines containing this nucleus. 4-Thiazol-2-yl-benzaldehyde could serve as a key intermediate in the design and synthesis of new therapeutic agents .
Safety and Hazards
“4-Thiazol-2-yl-benzaldehyde” is classified as a hazardous substance. It is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
Orientations Futures
While specific future directions for “4-Thiazol-2-yl-benzaldehyde” are not mentioned in the literature, thiazole compounds in general are of interest in medicinal chemistry due to their wide range of biological activities . Researchers are focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . In the context of anti-tubercular compounds, benzothiazole derivatives have shown inhibition potency against M. tuberculosis .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility in various solvents suggests that it may be influenced by the solvent environment .
Propriétés
IUPAC Name |
4-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBILPEELCFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441376 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazol-2-yl-benzaldehyde | |
CAS RN |
198904-53-9 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

